molecular formula C10H8ClNO3S B8634954 5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 94242-06-5

5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B8634954
CAS RN: 94242-06-5
M. Wt: 257.69 g/mol
InChI Key: UROBOLDCXLGOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H8ClNO3S and its molecular weight is 257.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

94242-06-5

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

5-(2-chloro-6-methoxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H8ClNO3S/c1-15-6-4-2-3-5(11)7(6)8-9(13)12-10(14)16-8/h2-4,8H,1H3,(H,12,13,14)

InChI Key

UROBOLDCXLGOCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl alpha-chloro-alpha-(6-chloro-2-methoxyphenyl)acetate (1.37 g, 5.5 mmoles), thiourea (0.84 g, 10.0 mmoles) and ethanol (10 ml) was refluxed for 16 hours. Concentrated hydrochloric acid (4 ml) was added to the mixture and refluxing continued for an additional 16 hours. An additional 2 ml of concentrated hydrochloric acid was added and the mixture refluxed for 16 more hours. The yellow solution was then cooled to room temperature and poured into 150 ml of water. The title product was isolated by extraction of the aqueous mixture with ethyl acetate (2×150 ml). The extract was washed with water (1×50 ml) and brine (1×50 ml), then dried (MgSO4) and concentrated in vacuo to a brown oil (0.91 g). Trituration of the oil in hexane (50 ml) gave a solid which was recrystallized from ethanol-water (1:1) as a white solid, 0.0719 g. M.P. 195°-197° C.
Quantity
150 mL
Type
solvent
Reaction Step One
Name
methyl alpha-chloro-alpha-(6-chloro-2-methoxyphenyl)acetate
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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